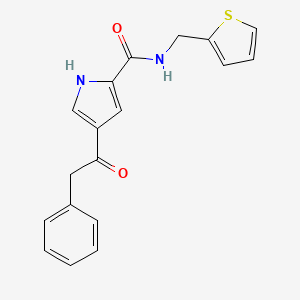
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a compound belonging to the class of pyrrole carboxamides. This molecule is notable for its complex structure, featuring a pyrrole core substituted with phenylacetyl and thienylmethyl groups. Its unique arrangement of functional groups allows it to participate in diverse chemical reactions and possess varied applications across multiple scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves several key steps:
Formation of the pyrrole ring: : This can be achieved through the reaction of a diketone with ammonia or an amine in the presence of an acid catalyst.
Acylation: : The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Substitution: : The thienylmethyl group is incorporated via a substitution reaction where the nitrogen atom of the pyrrole ring acts as a nucleophile attacking the electrophilic center of the thienylmethyl halide.
Industrial Production Methods
While the exact industrial methods may vary, large-scale production typically employs optimized reaction conditions to ensure high yield and purity. These conditions might include controlled temperatures, pressures, and the use of continuous flow reactors to facilitate efficient mixing and reaction kinetics.
化学反应分析
Types of Reactions
The compound 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various reactions, such as:
Oxidation: : Potentially leading to the formation of N-oxides or sulfoxides.
Reduction: : Possible hydrogenation of the thienyl ring.
Substitution: : Electrophilic substitution on the aromatic rings or nucleophilic substitution at the amide nitrogen.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) for the formation of N-oxides.
Reduction: : Employing hydrogen gas with a palladium catalyst for the reduction of aromatic rings.
Substitution: : Utilizing bases such as sodium hydride (NaH) to deprotonate the amide nitrogen for subsequent alkylation.
Major Products
The major products formed will depend on the specific reaction conditions but could include:
Oxidized derivatives: : Such as N-oxides.
Reduced forms: : Such as hydrogenated thienyl rings.
Substituted products: : Depending on the nature of the electrophile or nucleophile used.
科学研究应用
Chemistry
This compound's unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology
Its potential bioactivity could make it a candidate for biological studies, including enzyme inhibition or receptor binding assays.
Medicine
Research into its pharmacological properties could reveal therapeutic potentials, such as anti-inflammatory or anticancer activities, depending on its interaction with biological targets.
Industry
Its chemical stability and reactivity profile might render it useful in the development of new materials or as a functional component in chemical manufacturing processes.
作用机制
The specific mechanism by which 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide exerts its effects will depend on its application:
Enzyme Inhibition: : The molecule could bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.
Receptor Interaction: : It could act as a ligand, binding to a receptor and modulating its activity, either as an agonist or antagonist.
Signal Pathways: : By interacting with various cellular targets, it might influence intracellular signaling pathways, leading to changes in cellular function.
相似化合物的比较
Comparing 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide with similar compounds involves looking at structural analogs:
Structural Analogs: : Compounds with similar pyrrole carboxamide backbones but different substituent groups.
Unique Properties: : Its unique substitution pattern (phenylacetyl and thienylmethyl groups) distinguishes it from other pyrrole carboxamides, potentially leading to unique reactivity and biological activity.
List of Similar Compounds
4-Phenylacetyl-1H-pyrrole-2-carboxamide: : Lacking the thienylmethyl group.
N-(2-Thienylmethyl)-1H-pyrrole-2-carboxamide: : Without the phenylacetyl substitution.
4-(2-Phenylacetyl)-1H-pyrrole-2-carboxamide: : Similar, but lacks the thienylmethyl moiety.
That's a comprehensive overview of this compound. Anything specific you’d like to dive deeper into?
属性
IUPAC Name |
4-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAUDDQEFCFBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
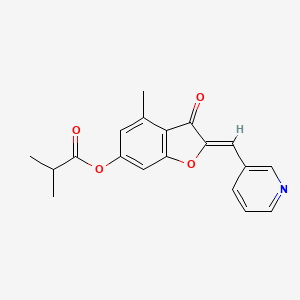
![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2855346.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide](/img/structure/B2855348.png)
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)
![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
![N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2855357.png)
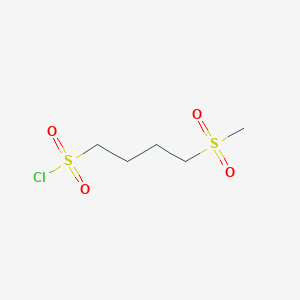
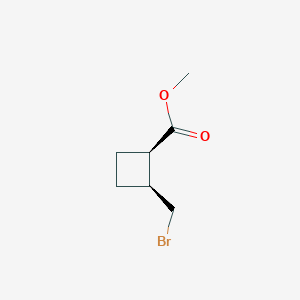
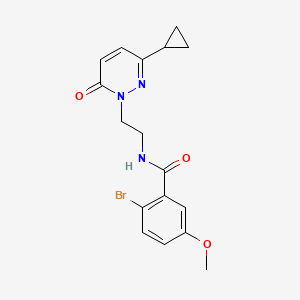
![Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate](/img/structure/B2855363.png)
![3-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2855365.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2855366.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)
